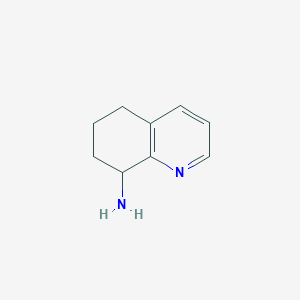

5,6,7,8-四氢喹啉-8-胺

描述

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine involves various chemical processes. For instance, a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed in the presence of Candida antarctica Lipase B, leading to significant yields of the (R)-acetamide derivative through a sequence of condensation and hydrolysis reactions (Crawford, Skerlj, & Bridger, 2007). Additionally, InCl(3)-catalyzed domino reactions in water have been used to synthesize various tetrahydroquinoline derivatives efficiently, highlighting the versatility of these compounds (Zhang & Li, 2002).

科学研究应用

1. Asymmetric Transfer Hydrogenation Catalysts

- Application Summary: 5,6,7,8-Tetrahydroquinolin-8-amine derivatives are used in metal catalysts for the asymmetric transfer hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines, which are precursors to alkaloids .

- Methods of Application: Different metal-based complexes were evaluated in this reaction, with rhodium catalysts proving most effective both in terms of reactivity and enantioselectivity .

- Results: Although modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), a satisfactory quantitative conversion was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as a beneficial additive .

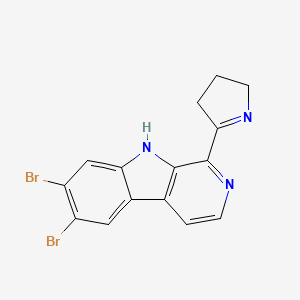

2. Anticancer Activity

- Application Summary: Tetrahydroquinolinones, including 5,6,7,8-Tetrahydroquinolin-8-amine derivatives, have been synthesized and assessed for their ability to inhibit colorectal cancer growth and proliferation by evoking cellular stress through reactive oxygen species .

- Methods of Application: The compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) was synthesized and its antiproliferative activity was tested in vitro .

- Results: The compound exhibited in vitro antiproliferative activity at micromolar concentrations. It also suppressed colony formation and the migration of HCT-116 cells, as well as deregulated the expression of several proteins involved in cell proliferation and metastasis .

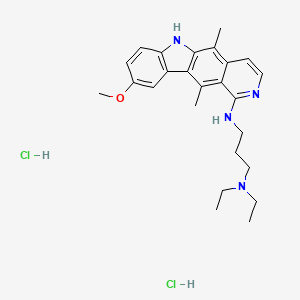

3. Antiproliferative Activity

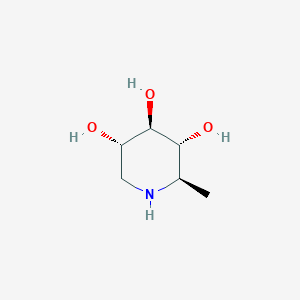

- Application Summary: 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds were tested for their antiproliferative activity in non-cancer human dermal microvascular endothelial cells (HMEC-1) and various cancer cells .

- Methods of Application: Compounds were synthesized and tested as pure enantiomers to understand how their stereochemistry might impact the related biological effect .

- Results: Compounds 3a, 5a, and 2b showed significant IC50 values against the whole panel of the selected cells .

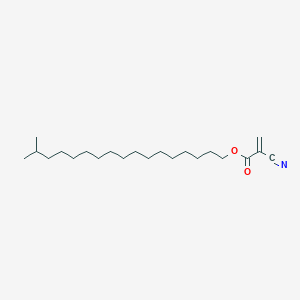

4. Ring Opening Polymerization Catalysts

- Application Summary: N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines were prepared and used in individually reacting with iron chloride under nitrogen atmosphere to form their iron (II) complexes .

- Methods of Application: All iron complexes efficiently initiated the ring opening polymerization of ε-caprolactone, achieving the TOF up to 8.8 × 10^3 h^−1 .

- Results: The resultant polycaprolactone (PCL) possessed high molecular weights with the Mn range of 9.21–24.3 × 10^4 g mol^−1 .

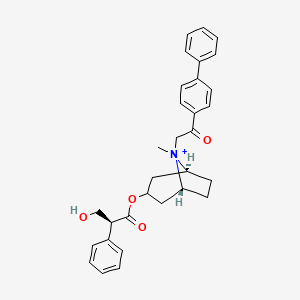

5. Anti-HIV Drugs

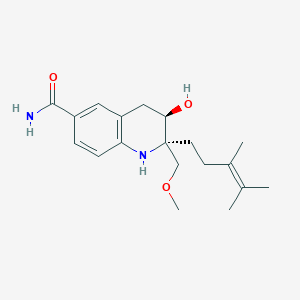

- Application Summary: The compound AMD11070, which contains a (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold, is a potent CXCR4 antagonist. It has been used in the development of novel compounds not only as anti-HIV drugs but also agents able to inhibit cancer progression via several mechanisms .

- Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be synthesized and then tested in vitro and in vivo for their antiviral activity .

- Results: The specific results are not detailed in the source, but the compound AMD11070 has been identified as a potent CXCR4 antagonist, suggesting it has strong anti-HIV activity .

6. Ring Opening Polymerization Catalysts

- Application Summary: Five types of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines along with one example of an N-isopropyl-5,6,7,8-tetrahydroquinolin-8-amine have been prepared and employed as neutral ligand supports for zinc (II) chloride complexes .

- Methods of Application: All zinc compounds were characterized by multinuclear NMR spectroscopy and elemental analysis, while the structures of two of them were further studied by single crystal X-ray diffraction .

- Results: Pre-treatment of the zinc compounds with two equivalents of either LiCH2SiMe3 or LiN(SiMe3)2 led to catalysts displaying good to exceptionally high activity for the ring opening polymerization (ROP) of ε-caprolactone (ε-CL) at 50 °C . For example, one of the zinc compounds displayed a turnover frequency (TOF) of 2.1 × 10^4 h^−1 with 71% conversion seen within 10 minutes .

安全和危害

属性

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOUNFVDYUKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463255 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinolin-8-amine | |

CAS RN |

298181-83-6 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

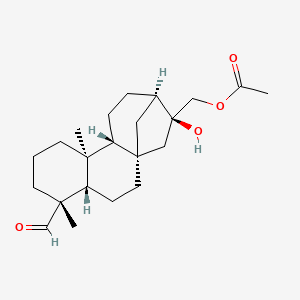

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1248983.png)

![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1248992.png)